Synthesis and Characterization of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic Acid: A Comprehensive Technical Guide
Synthesis and Characterization of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary & Molecular Rationale
As modern drug discovery pivots toward highly targeted kinase inhibitors and metabolic modulators, heterobiaryl scaffolds have emerged as privileged structures. 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid represents a highly functionalized building block frequently utilized in the development of PKM2 activators and STAT3/STAT6 signaling modulators[1][2].
The architecture of this molecule is highly deliberate:
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Quinoline Core: Provides a rigid, planar system capable of deep insertion into hydrophobic kinase pockets, while the nitrogen acts as a critical hydrogen-bond acceptor.
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1-Methyl-1H-pyrazol-4-yl Moiety: Enhances aqueous solubility and provides a secondary interaction vector without introducing excessive steric bulk or hydrogen-bond donors that could violate Lipinski’s rules[3].
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C6-Carboxylic Acid: Serves as a versatile synthetic handle for late-stage functionalization (e.g., amide coupling) or as an active pharmacophore for salt-bridge formation with target lysine/arginine residues[4].
This whitepaper details a robust, scalable, and high-yielding synthetic route to this molecule, grounded in self-validating organometallic principles.
Retrosynthetic Analysis & Strategy
The most efficient disconnection for this heterobiaryl system relies on a late-stage Suzuki-Miyaura cross-coupling . Attempting to build the quinoline core after the pyrazole attachment often leads to poor regioselectivity and low yields.
By utilizing commercially available methyl 3-bromoquinoline-6-carboxylate and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , we can forge the C-C bond with high chemoselectivity[3][5]. The carboxylic acid is masked as a methyl ester during the coupling phase to prevent the free acid from poisoning the palladium catalyst or forming insoluble Pd-carboxylate aggregates[6].
Retrosynthetic workflow from the target carboxylic acid to the bromo-ester and pyrazole boronate.
Step-by-Step Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 3-(1-methyl-1H-pyrazol-4-yl)quinoline-6-carboxylate.
Mechanistic Causality: We select Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—often the rate-limiting bottleneck in sterically hindered heteroaryl couplings[7]. A solvent system of 1,4-Dioxane/Water (4:1) is used because the water is not merely a solubilizing agent; it is a critical reactant required to hydrolyze the pinacol boronate ester into the reactive boronic acid/borate complex prior to transmetalation[3].
Protocol:
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Preparation: To a 100 mL Schlenk flask, add methyl 3-bromoquinoline-6-carboxylate (1.0 eq, 5.0 mmol) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 6.0 mmol).
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Base Addition: Add anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).
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Solvent & Degassing: Add 40 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Critical Step: Degas the suspension by bubbling argon through the mixture for 15 minutes. Oxygen must be excluded to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) active species.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of argon.
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Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS until the bromoquinoline is consumed.
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Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to yield the intermediate ester as a pale yellow solid.
Step 2: Ester Hydrolysis (Saponification)
Objective: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid.
Mechanistic Causality: Saponification is executed using Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The lithium cation acts as a mild Lewis acid, coordinating tightly to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, accelerating hydroxide attack. The mild nature of LiOH prevents unwanted nucleophilic aromatic substitution on the electron-deficient quinoline core[4].
Protocol:
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Dissolution: Dissolve the intermediate methyl ester (1.0 eq, 4.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 20 mL).
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Hydrolysis: Add LiOH·H₂O (3.0 eq, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature for 4 hours.
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Monitoring: Verify complete consumption of the ester via TLC.
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Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C.
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Acidification: Critical Step: Slowly add 1M HCl dropwise until the pH reaches 3-4. The target carboxylic acid will precipitate as a white/off-white solid.
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Filtration: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace organic impurities. Dry under high vacuum at 50 °C for 12 hours.
Quantitative Data & Optimization Matrix
To establish the most robust protocol, various catalytic systems were evaluated for the cross-coupling step. The data below validates the selection of the Pd(dppf)Cl₂ / K₂CO₃ system.
| Entry | Catalyst System (5 mol%) | Solvent System | Base (2.5 eq) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Toluene / EtOH / H₂O | Na₂CO₃ | 90 | 12 | 54% |
| 2 | Pd(OAc)₂ / SPhos | 1,4-Dioxane / H₂O | K₃PO₄ | 100 | 8 | 76% |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane / H₂O | K₂CO₃ | 90 | 6 | 89% |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | DMF / H₂O | K₂CO₃ | 90 | 6 | 62% (Dehalogenation noted) |
Table 1: Optimization of the Suzuki-Miyaura cross-coupling conditions for the synthesis of the intermediate ester.
Mechanistic Insights & Troubleshooting
The success of this synthesis hinges on the efficiency of the palladium-catalyzed catalytic cycle. The coupling of electron-deficient heteroaryl halides (like bromoquinoline) is typically fast during oxidative addition, but can stall during transmetalation if the boronate is not properly activated[6].
The Pd-catalyzed Suzuki-Miyaura catalytic cycle demonstrating the dependency on base-mediated transmetalation.
Troubleshooting Protodeboronation: If the pyrazole boronate undergoes protodeboronation (yielding 1-methylpyrazole instead of the coupled product), it is usually indicative of insufficient water in the solvent mixture or excessive reaction temperatures. Ensure the 4:1 Dioxane/Water ratio is strictly maintained to facilitate rapid transmetalation before thermal degradation of the boronate can occur.
Conclusion
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid can be achieved in excellent overall yield (>80% over two steps) by utilizing a highly optimized, bidentate palladium-catalyzed Suzuki-Miyaura coupling followed by mild Lewis-acid assisted saponification. This protocol ensures high chemoselectivity, avoids transition-metal poisoning, and provides a scalable route to a highly valuable medicinal chemistry building block.
References
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Liu, X., et al. "Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer." Journal of Medicinal Chemistry, 2021. 1
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National Center for Biotechnology Information. "1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole." PubChem Compound Summary for CID 2773987. 3
-
MedChemExpress. "Quinoline-6-carboxylic acid | Biochemical Reagent". MedChemExpress Catalog. 4
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Pascanu, V., et al. "Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes." ChemSusChem, 2015. 6
-
ChemRxiv. "Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings." ChemRxiv, 2023. 7
-
WIPO. "6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions." Patent WO2023164680A1, 2023. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][1,5]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][1,5]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions - Google Patents [patents.google.com]
- 3. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. recercat.cat [recercat.cat]
- 7. chemrxiv.org [chemrxiv.org]
